molecular formula C7H5F3N2O2 B2966419 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 941606-49-1

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2966419
CAS No.: 941606-49-1
M. Wt: 206.124
InChI Key: BLWZGNJEUPDTEV-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a high-purity chemical intermediate designed for research and development applications in agrochemistry and medicinal chemistry. As a trifluoromethylpyridine (TFMP) derivative, it belongs to a class of compounds renowned for bestowing unique physicochemical properties that are critical in the design of novel active ingredients . The strategic incorporation of both a trifluoromethyl group and a nitro substituent on the pyridine ring significantly influences the molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable scaffold for constructing more complex target molecules . This compound serves as a key synthetic building block. Trifluoromethylpyridine intermediates are fundamental in the production of a wide range of crop-protection agents, including herbicides, insecticides, and fungicides . In the pharmaceutical sector, fluorinated pyridine derivatives are increasingly prominent, with numerous compounds undergoing clinical trials for applications such as antiviral and antitumor therapies . The presence of the nitro group offers a versatile handle for further synthetic modifications, allowing researchers to functionalize the ring system through reduction to an amine or via nucleophilic aromatic substitution, thereby enabling the exploration of diverse structure-activity relationships (SAR) . Handling Precautions: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. Specific target organ toxicity (single exposure) and skin and eye irritation are potential hazards associated with similar compounds .

Properties

IUPAC Name

3-methyl-5-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-5(12(13)14)3-11-6(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZGNJEUPDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-methyl-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Diisobutylaluminum hydride (DIBAL-H)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents significantly influence the compound’s electronic properties and reactivity. Below is a comparison with key analogs:

Compound Name Substituents Key Electronic Effects
3-Methyl-5-nitro-2-(trifluoromethyl)pyridine 2-CF₃, 3-CH₃, 5-NO₂ Strong electron-withdrawing (NO₂, CF₃) dominates, with moderate electron-donating (CH₃).
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-I, 5-CF₃ Electron-donating NH₂ and electron-withdrawing CF₃/I create polarizable regions.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 2-COOCH₃, 3-Cl, 5-CF₃ Ester (COOCH₃) and Cl enhance electrophilicity; CF₃ stabilizes ring.
2-Amino-4-(trifluoromethyl)pyridine 2-NH₂, 4-CF₃ NH₂ donates electrons, while CF₃ withdraws; meta-directing effects dominate.
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 3-CF₃, 5-Br Methoxy (OCH₃) donates electrons; Br and CF₃ withdraw, creating regioselective reactivity.

Key Observations :

  • Nitro vs. Amino Groups: The nitro group in the target compound increases electrophilicity compared to amino-substituted analogs (e.g., 2-Amino-4-CF₃ pyridine), making it more reactive in nucleophilic aromatic substitution .
  • Trifluoromethyl Positioning: CF₃ at position 2 (as in the target compound) directs incoming substituents to positions 4 and 6, whereas CF₃ at position 4 (e.g., 2-Amino-4-CF₃ pyridine) alters regioselectivity .

Physical and Chemical Properties

Comparative data on solubility, stability, and reactivity:

Property 3-Methyl-5-nitro-2-CF₃-pyridine 3-Iodo-5-CF₃-pyridin-2-amine Methyl 3-Cl-5-CF₃-pyridine-2-carboxylate
Molecular Weight (g/mol) ~236 ~314 ~239
Solubility Low in water; soluble in DCM/THF Moderate in polar aprotic solvents High in ethyl acetate
Thermal Stability Moderate (nitro group sensitive) High (iodine stabilizes ring) High (ester group enhances stability)
Reactivity High (electrophilic aromatic substitution) Moderate (NH₂ directs reactions) Low (Cl and COOCH₃ reduce reactivity)

Notes:

  • The nitro group in the target compound reduces thermal stability compared to ester- or iodine-substituted analogs .
  • Methyl 3-Cl-5-CF₃-pyridine-2-carboxylate’s ester group improves solubility in organic solvents, unlike the nitro derivative .

Biological Activity

3-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and potential applications, supported by relevant case studies and research findings.

The structure of this compound features a pyridine ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. This unique combination enhances its lipophilicity and stability, making it a valuable candidate for drug development.

Target and Mode of Action

Trifluoromethylpyridine derivatives exhibit various biological activities attributed to the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine moiety. These compounds can interact with biological targets such as enzymes and receptors, influencing biochemical pathways crucial for therapeutic effects .

Biochemical Pathways

Research indicates that this compound may act on several biochemical pathways. The trifluoromethyl group enhances the pharmacokinetic properties of the compound, potentially improving its absorption and distribution in biological systems. Additionally, studies have shown that nitropyridines can undergo nucleophilic substitution reactions, leading to various biologically active derivatives .

Medicinal Chemistry

This compound has been investigated for its potential as a lead molecule in drug development targeting central nervous system disorders. Its ability to inhibit specific enzyme activities makes it a candidate for further exploration in pharmacological studies .

Agrochemical Use

In agrochemistry, trifluoromethylpyridine derivatives are utilized for their herbicidal and fungicidal properties. The unique reactivity patterns of these compounds allow for the synthesis of effective agrochemical agents .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the enzyme inhibition properties of this compound, revealing significant activity against specific targets related to CNS disorders.
Study 2 Analyzed the pharmacokinetic profile of trifluoromethylpyridines, demonstrating improved absorption rates compared to non-fluorinated analogs .
Study 3 Explored the synthesis of novel derivatives through nucleophilic substitution reactions, leading to compounds with enhanced biological activity .

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare this compound with similar compounds:

CompoundKey FeaturesBiological Activity
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineHydroxy group additionAntimicrobial activity
5-Bromo-2-methyl-3-(trifluoromethyl)pyridineBromine substitutionAnticancer properties
2,3-Dichloro-5-(trifluoromethyl)pyridineDichlorinationHerbicidal activity

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